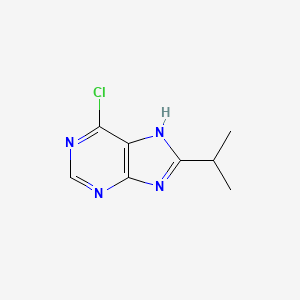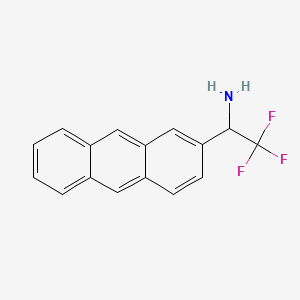
1-(2-Anthryl)-2,2,2-trifluoroethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Anthryl)-2,2,2-trifluoroethylamine is an organic compound featuring an anthracene moiety linked to a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anthryl)-2,2,2-trifluoroethylamine typically involves the reaction of 2-anthryl bromide with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the trifluoroethylamine group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Anthryl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced anthracene derivatives.
Substitution: The trifluoroethylamine group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Anthryl)-2,2,2-trifluoroethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(2-Anthryl)-2,2,2-trifluoroethylamine is primarily related to its photophysical properties. The anthracene moiety can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence imaging and OLEDs. The trifluoroethylamine group can influence the compound’s solubility and reactivity, enhancing its utility in various chemical reactions.
Comparison with Similar Compounds
1-(2-Anthryl)-2-phenylethene: Shares the anthracene moiety but has a phenylethene group instead of trifluoroethylamine.
1-(2-Anthryl)-2-(bromophenyl)ethylene: Contains a bromophenyl group, leading to different reactivity and applications.
1-(2-Anthryl)-2-(4-methoxyphenyl)ethylene: Features a methoxyphenyl group, which affects its photophysical properties.
Uniqueness: 1-(2-Anthryl)-2,2,2-trifluoroethylamine is unique due to the presence of the trifluoroethylamine group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring specific photophysical properties and reactivity.
Properties
Molecular Formula |
C16H12F3N |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
1-anthracen-2-yl-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)15(20)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,20H2 |
InChI Key |
GYHKGMNJBQKBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
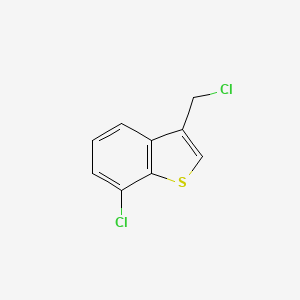
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
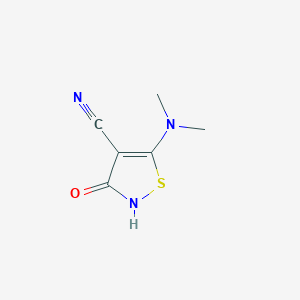
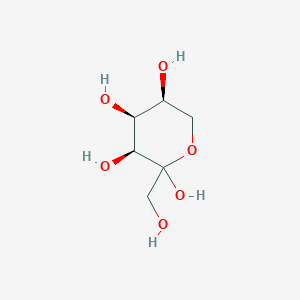
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)



![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)
